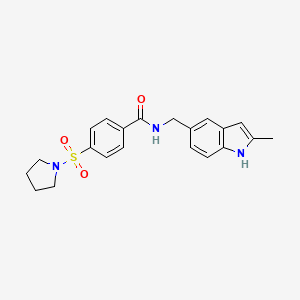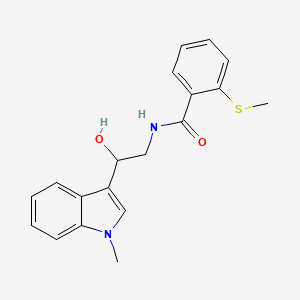![molecular formula C12H16N4O2S B2522145 2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N,N-di(prop-2-en-1-yl)acetamide CAS No. 955296-57-8](/img/structure/B2522145.png)
2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N,N-di(prop-2-en-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N,N-di(prop-2-en-1-yl)acetamide is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The triazine core is known for its various biological activities, and its derivatives are often explored for potential pharmacological applications. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar triazine derivatives can offer insights into its possible characteristics and uses.
Synthesis Analysis
The synthesis of triazine derivatives typically involves the formation of the triazine ring followed by various functionalization steps. In the first paper, 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives were synthesized and structurally confirmed using techniques such as 1H NMR, IR, and elemental analysis . While the exact synthesis route for the compound is not provided, similar methodologies could be applied for its synthesis, with adjustments to the starting materials and reaction conditions to incorporate the specific substituents.
Molecular Structure Analysis
Triazine derivatives often exhibit interesting structural features due to their heterocyclic nature. The second paper discusses the crystal structures of related compounds, where the molecules display a folded conformation around the methylene carbon atom of the thioacetamide bridge . This conformation is stabilized by intramolecular hydrogen bonding. For the compound , a similar folded conformation could be expected, potentially influencing its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of triazine derivatives can be influenced by the substituents attached to the triazine ring. The papers provided do not detail specific chemical reactions for the compound , but the antiviral activity of similar compounds suggests that they may interact with biological macromolecules, possibly through reactions such as hydrogen bonding or covalent modifications . The presence of the acetamide group could also be a site for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are determined by their molecular structure. The third paper uses vibrational spectroscopy and computational methods to characterize the properties of a similar compound . The study reveals the impact of rehybridization and hyperconjugation on the molecule's stability and provides insights into the intermolecular interactions within the crystal structure. For the compound , similar techniques could be used to analyze its physical and chemical properties, including stability, solubility, and potential for intermolecular interactions.
Relevant Case Studies
The antiviral activities of triazine derivatives make them subjects of interest in pharmacological research. The first paper reports that some of the synthesized triazine derivatives have the potential to reduce viral replication in human adenovirus type 5 and ECHO-9 virus . Although the compound is not directly studied, its structural similarity to the compounds tested suggests that it may also possess antiviral properties, warranting further investigation.
Scientific Research Applications
Synthesis and Antiviral Activity
Research on derivatives closely related to 2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N,N-di(prop-2-en-1-yl)acetamide has shown potential in antiviral applications. For example, derivatives have been synthesized for the evaluation of antiviral and virucidal activities against human adenovirus and ECHO-9 virus, revealing that some compounds significantly reduce viral replication (Wujec et al., 2011).
Crystal Structure and Molecular Interaction
The crystal structures of compounds structurally similar to the chemical of interest have been elucidated, providing insights into their folded conformations and intramolecular hydrogen bonding. Such studies contribute to understanding how these compounds interact at the molecular level, which is crucial for the design of targeted therapeutic agents (Subasri et al., 2016).
Antimicrobial Activity
Another area of application involves the synthesis of derivatives to assess antimicrobial properties. A series of compounds, for example, demonstrated promising in vitro antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans (Baviskar et al., 2013).
Mechanism of Action
properties
IUPAC Name |
2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N,N-bis(prop-2-enyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-4-6-16(7-5-2)10(17)8-19-12-13-11(18)9(3)14-15-12/h4-5H,1-2,6-8H2,3H3,(H,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOACXSIYRAOTOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-methoxyethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2522067.png)







![1-(4-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2522079.png)
![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-methylpentanoic acid](/img/structure/B2522081.png)

![2-[(3-chlorophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2522084.png)
